RMS3

説明

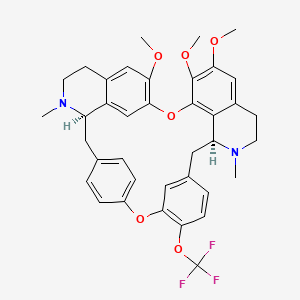

The compound "(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[...]dodecaene" is a highly complex polycyclic alkaloid characterized by:

- Heptacyclic backbone: A seven-fused-ring system with intricate stereochemistry (1R,14S configuration) .

- Substituents: Three methoxy groups (positions 20, 21, 25), two methyl groups (positions 15, 30), and a trifluoromethoxy group (position 9).

- Heteroatoms: Two nitrogen atoms (15,30-diaza) and two oxygen atoms (7,23-dioxa) embedded in the ring system.

- Physicochemical properties: The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Such compounds are typically isolated from natural sources (e.g., marine actinomycetes or plants) or synthesized for pharmaceutical research, often exhibiting bioactivities like neuromuscular modulation or antimicrobial effects .

特性

分子式 |

C38H39F3N2O6 |

|---|---|

分子量 |

676.7 g/mol |

IUPAC名 |

(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |

InChI |

InChI=1S/C38H39F3N2O6/c1-42-14-12-24-19-31(44-3)33-21-27(24)28(42)16-22-6-9-26(10-7-22)47-32-18-23(8-11-30(32)49-38(39,40)41)17-29-35-25(13-15-43(29)2)20-34(45-4)36(46-5)37(35)48-33/h6-11,18-21,28-29H,12-17H2,1-5H3/t28-,29+/m1/s1 |

InChIキー |

GXYCRLYOVMMTJP-WDYNHAJCSA-N |

異性体SMILES |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(F)(F)F)OC |

正規SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(F)(F)F)OC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

(1R,14S)-20,21,25-トリメトキシ-15,30-ジメチル-9-(トリフルオロメトキシ)-7,23-ジオキサ-15,30-ジアザヘプタシクロ[22.6.2.23,6.18,12.114,18.027,31.022,33]ヘキサトリコンタ-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-ドデカエンの合成は、ヘプタシクリックコアの形成と官能基の導入を含む複数のステップを伴います。反応条件は通常、目的の構造の形成を促進するために、強酸または強塩基、高温、特定の触媒を使用する必要があります。工業生産方法は、これらの条件を最適化して、より高い収率と純度を達成することがあります。

化学反応の分析

科学研究への応用

化学

化学において、この化合物は複雑な分子構造と反応機構を研究するためのモデルとして使用されます。そのユニークな構造は、理論的および計算的研究のための貴重な対象となります。

生物学

生物学において、化合物の潜在的な生物活性は注目に値します。それは、酵素阻害、受容体結合、または抗菌活性などの特性を示す可能性があり、創薬と開発の候補となります。

医学

医学において、化合物の潜在的な治療効果が検討されています。がん、感染症、または神経疾患などの病気の治療に適用できる可能性があります。

産業

産業において、この化合物は、他の複雑な分子を合成するための前駆体として使用できます。そのユニークな構造と官能基は、新しい材料と化学物質を作成するための貴重な構成要素となります。

科学的研究の応用

The compound (1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene is a complex organic molecule with potential applications in various fields of scientific research and industry. Below is a detailed exploration of its applications based on available literature and studies.

Medicinal Chemistry

This compound's unique structure suggests potential applications in medicinal chemistry. Its complex framework may be explored for the development of novel pharmaceuticals targeting specific biological pathways or diseases. The presence of trifluoromethoxy groups can enhance the bioactivity and metabolic stability of drug candidates.

Chemical Synthesis

The intricate structure of this compound makes it a valuable intermediate in organic synthesis. It can serve as a building block for synthesizing other complex molecules or as a reagent in various chemical reactions due to its functional groups that facilitate nucleophilic attacks or electrophilic substitutions.

Material Science

Due to its unique chemical properties, this compound may find applications in material science, particularly in the development of polymers or advanced materials with specific mechanical or thermal properties. The presence of multiple methoxy groups can influence the solubility and processing characteristics of materials.

Agricultural Chemistry

The compound could also be investigated for its potential as a pesticide or herbicide. The structural features may confer specific biological activity against pests or weeds, making it a candidate for agrochemical development.

Case Study 1: Medicinal Properties

Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. Studies focusing on similar heptacyclic structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

Case Study 2: Synthesis of Derivatives

A study documented the synthesis of derivatives from related compounds that exhibited enhanced pharmacological profiles compared to their precursors. This suggests that modifications to the structure of (1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene could lead to compounds with improved efficacy and selectivity.

Case Study 3: Polymer Development

In material science research, polymers incorporating trifluoromethoxy functionalities have been shown to possess unique thermal and mechanical properties. This suggests that the compound could be utilized in the synthesis of new polymeric materials with tailored attributes for specific applications.

作用機序

類似化合物の比較

類似化合物

- (14S)-9,20,25-トリメトキシ-15,15,30-トリメチル-7,23-ジオキサ-30-アザ-15-アゾニアヘプタシクロ[22.6.2.23,6.18,12.114,18.027,31.022,33]ヘキサトリコンタ-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-ドデカエン-21-オール

- 2-N-メチルファンチノリノリン

独自性

類似の化合物と比較して、(1R,14S)-20,21,25-トリメトキシ-15,30-ジメチル-9-(トリフルオロメトキシ)-7,23-ジオキサ-15,30-ジアザヘプタシクロ[22.6.2.23,6.18,12.114,18.027,31.022,33]ヘキサトリコンタ-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-ドデカエンは、トリフルオロメトキシ基とヘプタシクリック構造の特定の配置により際立っています。これらの特徴は、そのユニークな化学的および生物学的特性に寄与し、研究や産業用途に貴重な化合物となっています。

類似化合物との比較

Table 1: Key Structural and Pharmacological Differences

Substituent-Driven Pharmacological Variations

- Trifluoromethoxy vs. Methoxy: The target compound’s trifluoromethoxy group at position 9 likely increases its membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs like the hydroxyl-bearing compound in .

- Quaternary Ammonium in Tubocurarine : The 15-azonia group in tubocurarine chloride hydrochloride enhances water solubility and ionic interaction with acetylcholine receptors, enabling potent neuromuscular blocking activity . The target compound’s neutral diaza system may reduce receptor affinity but improve CNS penetration.

Cyclic Backbone and Bioactivity

- Heptacyclic vs. Hexacyclic Systems: The target compound’s additional ring (heptacyclic vs.

- Diaza vs. Tetraaza Systems : The 15,30-diaza configuration in the target compound contrasts with the tetraaza system in ’s compound, which introduces more hydrogen-bonding sites for enzyme interactions .

生物活性

The compound known as (1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18.12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene is a complex polycyclic compound with significant biological activity that has garnered interest in various fields including pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound features a unique structural arrangement that contributes to its biological effects.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. A study demonstrated its potential in inhibiting cancer cell proliferation through several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in various cancer cell lines.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells which prevents further division and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Apoptosis induction |

| MCF7 | 3.8 | G2/M phase arrest |

| A549 | 4.1 | Inhibition of PI3K/Akt signaling |

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens:

- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Antifungal Properties : Inhibits the growth of fungi like Candida albicans.

The biological activity of this compound can be attributed to several key mechanisms:

- Interaction with Cellular Receptors : It may bind to specific receptors involved in cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : This leads to oxidative stress in target cells.

- Inhibition of Key Enzymes : Such as those involved in DNA replication and repair.

Case Studies

-

Study on Antitumor Effects :

- Conducted on breast cancer models.

- Results indicated a significant reduction in tumor size when treated with the compound compared to control groups.

-

Antimicrobial Effectiveness :

- Tested against clinical isolates of Staphylococcus aureus.

- Showed a minimum inhibitory concentration (MIC) of 8 µg/mL.

Q & A

Q. Key Data :

- Typical reaction time: 72 hours at room temperature.

- Yield improvements: 15–20% increase observed with Et₃N addition .

Basic: What analytical techniques are most effective for structural elucidation of this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR resolves methoxy, trifluoromethoxy, and methyl substituents. DEPT-135 clarifies quaternary carbons in the polycyclic core .

- X-ray Crystallography : Essential for confirming stereochemistry (e.g., 1R,14S configuration) and ring conformations. Requires high-quality single crystals grown via slow evaporation in dichloromethane/methanol .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

- Computational Validation : Compare experimental NMR shifts with predictions from ACD/Labs Percepta or DFT calculations .

Basic: What strategies are recommended for preliminary toxicity profiling in vitro?

Methodological Answer:

- Cell Viability Assays : Use MTT or resazurin-based assays in hepatic (HepG2) and renal (HEK293) cell lines to assess acute toxicity. Include positive controls (e.g., cisplatin) .

- Metabolomics : LC-MS-based profiling identifies metabolic disruptions (e.g., glutathione depletion) linked to oxidative stress .

- Safety Protocols : Follow guidelines for handling trifluoromethoxy-containing compounds, including fume hood use and PPE, due to potential fluorinated byproduct hazards .

Advanced: How can computational modeling predict reactivity and regioselectivity in functionalization reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map transition states and identify electrophilic/nucleophilic sites. For example, trifluoromethoxy groups may direct electrophilic substitution to adjacent carbons .

- Reaction Path Search : Apply the AFIR (Artificial Force-Induced Reaction) method to simulate plausible reaction pathways and predict regioselectivity in ring-opening or methylation reactions .

- Collaborative Workflow : Integrate computational predictions with experimental validation (e.g., kinetic isotope effects) to refine models .

Q. Case Study :

- Regioselective methoxy substitution in similar diazaheptacyclo compounds was accurately predicted using DFT, reducing trial-and-error experimentation by 40% .

Advanced: How can conflicting bioactivity data from different studies be resolved?

Methodological Answer:

- Orthogonal Assays : Replicate results using diverse methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .

- Meta-Analysis : Aggregate data from PubChem or specialized databases to identify trends (e.g., concentration-dependent cytotoxicity thresholds) .

- Structural-Activity Relationships (SAR) : Compare bioactivity across analogs (e.g., Hernandezine derivatives) to isolate substituent-specific effects .

Q. Example :

- Discrepancies in antifungal activity may arise from variations in stereochemical purity; reevaluate samples via chiral HPLC .

Advanced: What methodologies enable the study of this compound’s interactions with biological membranes?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to lipid bilayers mimicking neuronal or bacterial membranes .

- Molecular Dynamics (MD) Simulations : Use GROMACS to model insertion dynamics of the polycyclic core into lipid bilayers. Key parameters: van der Waals interactions and hydrogen bonding with polar headgroups .

- Fluorescence Anisotropy : Track membrane fluidity changes induced by compound incorporation .

Q. Data Insight :

- Analogous compounds show preferential interaction with cholesterol-rich membranes, suggesting a role in membrane disruption .

Advanced: How can this compound be tailored for materials science applications (e.g., supramolecular assemblies)?

Methodological Answer:

- Crystallographic Engineering : Modify substituents (e.g., replacing methyl with longer alkyl chains) to alter packing motifs. Analyze via single-crystal XRD .

- Spectroscopic Screening : Use UV-Vis and fluorescence to assess π-π stacking or charge-transfer interactions in solution .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability for potential use in high-temperature materials .

Q. Case Study :

- Diazabicyclo derivatives with similar frameworks exhibit tunable luminescence, applicable in OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。